molecular formula C19H24N2O3 B303232 N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B303232
M. Wt: 328.4 g/mol
InChI Key: PJRXVXKWYLFVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CPI-1189, is a small molecule drug that has been studied for its potential therapeutic applications in various fields of medicine. CPI-1189 is a member of the isoindoline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide exerts its biological effects by modulating the activity of various signaling pathways in cells. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a variety of biochemical and physiological effects in cells and animals. It has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and to decrease the production of reactive oxygen species (ROS). N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and modified for specific applications. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has some limitations for use in laboratory experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. Additionally, N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has not yet been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide as a therapeutic agent for cancer, as it has been shown to have potential anticancer properties. Additionally, further studies are needed to determine the safety and efficacy of N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in humans, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-amino-5-chlorobenzoic acid with cyclohexanone and isobutyric anhydride in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to yield the final product. The synthesis of N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurodegenerative diseases, cancer, and inflammation. N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

properties

Product Name

N-Cyclohexyl-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H24N2O3/c1-12(2)11-21-18(23)15-9-8-13(10-16(15)19(21)24)17(22)20-14-6-4-3-5-7-14/h8-10,12,14H,3-7,11H2,1-2H3,(H,20,22)

InChI Key

PJRXVXKWYLFVPO-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3CCCCC3

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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